2-Methyl-2H-indazol-3-amine
Overview
Description
2-Methyl-2H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures comprising a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
2-Methyl-2H-indazol-3-amine, also known as 2H-Indazol-3-amine, 2-methyl-, is a compound that has been found to have inhibitory activities against human cancer cell lines . The primary targets of this compound are likely to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
The compound interacts with its targets, possibly inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in changes in cell apoptosis and cell cycle, which could lead to the inhibition of cancer cell growth .
Biochemical Pathways
The affected pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways involve the regulation of cell apoptosis and cell cycle . By affecting these pathways, this compound can potentially inhibit the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit cell growth with gi 50 values in the 0041–336 μM range suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth, particularly in cancer cell lines . The compound has shown promising inhibitory effects against the K562 cell line, with an IC 50 (50% inhibition concentration) value of 5.15 µM . It also exhibits great selectivity for normal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazol-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an efficient and environmentally friendly option . Another method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-Methyl-2H-indazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1H-indazole-3-amine
- 2H-indazole-3-amine
- 2-Methyl-1H-indazole
Uniqueness
2-Methyl-2H-indazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other indazole derivatives. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methylindazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPHCQAYEMUUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343492 | |
Record name | 2H-Indazol-3-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97990-19-7 | |
Record name | 2H-Indazol-3-amine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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